molecular formula C7H6BrF2N B13687721 6-Bromo-3,4-difluoro-2-methylaniline

6-Bromo-3,4-difluoro-2-methylaniline

Cat. No.: B13687721
M. Wt: 222.03 g/mol
InChI Key: WHWATFUTHSVOPG-UHFFFAOYSA-N
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Description

6-Bromo-3,4-difluoro-2-methylaniline is an organic compound with the molecular formula C7H6BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-difluoro-2-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Introduction of bromine and fluorine atoms to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions are optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-difluoro-2-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amine group can be oxidized to form nitro or other oxidized derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3,4-difluoro-2-methylaniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-difluoro-2-methylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylaniline
  • 2,6-Dibromo-4-methylaniline
  • 4-Bromo-2-methylaniline

Comparison

6-Bromo-3,4-difluoro-2-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and properties compared to similar compounds. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other brominated anilines.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

6-bromo-3,4-difluoro-2-methylaniline

InChI

InChI=1S/C7H6BrF2N/c1-3-6(10)5(9)2-4(8)7(3)11/h2H,11H2,1H3

InChI Key

WHWATFUTHSVOPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N)Br)F)F

Origin of Product

United States

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